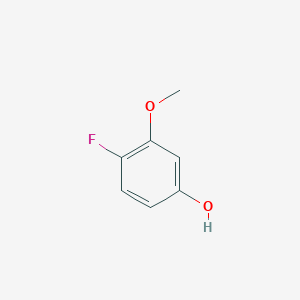

4-Fluoro-3-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUOZXFYRZFFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556170 | |

| Record name | 4-Fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117902-15-5 | |

| Record name | 4-Fluoro-3-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117902-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-methoxyphenol (CAS: 117902-15-5): A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Fluoro-3-methoxyphenol, a fluorinated phenolic compound with significant potential as a key building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, a proposed synthetic route, and its prospective applications, with a focus on the development of targeted therapeutics.

Core Compound Data

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Fluoro-4-methoxyphenol | 4-Fluoro-2-methoxyphenol |

| CAS Number | 117902-15-5 | 452-11-9 | 450-93-1 |

| Molecular Formula | C₇H₇FO₂ | C₇H₇FO₂ | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol [1] | 142.13 g/mol [2] | 142.13 g/mol |

| Physical Form | Solid-Liquid Mixture[1] | Light yellow to brown solid[3] | Liquid |

| Boiling Point | 253.8 °C at 760 mmHg[1] | 248.2 ± 20.0 °C (Predicted)[3] | 195 °C (lit.) |

| Melting Point | Not available | 54-55 °C[3] | Not available |

| Density | Not available | 1.224 ± 0.06 g/cm³ (Predicted)[3] | 1.247 g/mL at 25 °C (lit.) |

| pKa | Not available | 9.46 ± 0.18 (Predicted)[3] | Not available |

| Storage | Room temperature, stored under nitrogen[1] | Sealed in dry, Room Temperature[3] | Not specified |

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. A singlet for the methoxy group protons (3H) around 3.8-4.0 ppm. A broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | Aromatic carbons (6C) with chemical shifts influenced by the fluorine, hydroxyl, and methoxy substituents. The carbon bearing the fluorine will show a large one-bond C-F coupling constant. A signal for the methoxy carbon around 55-60 ppm. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring aromatic protons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-O stretching bands for the ether and phenol around 1200-1300 cm⁻¹. C-F stretching absorption in the region of 1000-1200 cm⁻¹. Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 142. Loss of a methyl group (-15) or a formyl group (-29) are potential fragmentation pathways. |

Synthesis and Experimental Protocols

A validated, step-by-step synthesis protocol for this compound is not publicly documented. However, a highly plausible and chemically sound method involves the diazotization of the corresponding aniline, 4-fluoro-3-methoxyaniline (CAS: 64465-53-8), followed by hydrolysis of the resulting diazonium salt. This is a standard transformation in organic synthesis for the conversion of anilines to phenols.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 4-fluoro-3-methoxyaniline.

Materials:

-

4-Fluoro-3-methoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Diethyl Ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-3-methoxyaniline in a dilute solution of sulfuric acid in water at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate flask, bring a volume of water to a gentle boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, continue to heat the mixture for a further 30-60 minutes to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The presence of both a fluorine atom and a methoxy group on a phenolic scaffold makes this compound a highly attractive starting material for the synthesis of novel bioactive molecules.

Role as a Key Intermediate for Kinase Inhibitors

A significant area of interest for this compound is in the development of kinase inhibitors, particularly for oncology. Several multi-targeted tyrosine kinase inhibitors feature substituted phenoxy moieties. For instance, derivatives of 4-aminophenoxy-quinoline have been identified as potent triple-angiokinase inhibitors, targeting VEGFR2, FGFRs, and PDGFRβ. These kinases are crucial mediators of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism by which a derivative of this compound could act as a kinase inhibitor. By serving as the phenoxy component of a larger molecule, it can occupy the hinge region of the kinase's ATP-binding pocket, leading to the inhibition of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Caption: Hypothetical inhibition of key angiogenic signaling pathways.

Proposed Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines a general procedure for the synthesis of a hypothetical quinoline-based kinase inhibitor using this compound as a key intermediate, based on a nucleophilic aromatic substitution (SNAr) reaction.

Objective: To synthesize a 4-(4-fluoro-3-methoxyphenoxy)-quinoline derivative.

Materials:

-

This compound

-

A suitable 4-chloroquinoline derivative (the "scaffold")

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Deprotonation of the Phenol:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in the chosen solvent.

-

Add the base portion-wise at room temperature and stir for 30-60 minutes to ensure complete formation of the phenoxide.

-

-

Nucleophilic Aromatic Substitution:

-

To the solution of the phenoxide, add the 4-chloroquinoline derivative.

-

Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by filtration, or if no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the collected solid or the organic extract with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired kinase inhibitor.

-

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its unique substitution pattern offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed experimental data for this specific compound is limited in the public domain, its potential, particularly in the synthesis of kinase inhibitors for cancer therapy, is significant. The proposed synthetic routes and experimental frameworks in this guide provide a solid foundation for researchers to explore the utility of this compound in their drug discovery programs.

References

A Technical Guide to the Physicochemical Properties of 4-Fluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-3-methoxyphenol. The information herein is intended to support research and development activities, particularly in the field of drug discovery and medicinal chemistry, by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data for this specific isomer (CAS: 117902-15-5) is available, other key experimental values are not present in readily accessible literature. In such cases, predicted values or data from closely related isomers are provided for estimation purposes and are duly noted.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 117902-15-5 | |

| Molecular Formula | C₇H₇FO₂ | |

| Molecular Weight | 142.13 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | 253.8 °C at 760 mmHg (Predicted) | |

| pKa | 9.46 ± 0.18 (Predicted for isomer 3-Fluoro-4-methoxyphenol) | [2] |

| logP | 0.9 (Computed for isomer 3-Fluoro-4-methoxyphenol) | [3] |

| Solubility | Not quantitatively determined. Protocol provided below. |

Potential Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[4] Fluorine's high electronegativity can influence metabolic stability, lipophilicity, binding affinity, and pKa.[4] Methoxyphenol compounds, in general, are known for their antioxidant and antimicrobial activities.[5][6][7] Given its structure, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory drugs, antimicrobials, or anticancer agents.[4]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These protocols are based on standard laboratory practices.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Finely crush the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, but slow the heating rate to 1-2 °C per minute as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

2. Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner).

-

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Assembly: Place the capillary tube, open-end down, into the test tube containing the sample.

-

Mounting: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube filled with mineral oil. The side arm of the Thiele tube should be heated gently and evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Data Recording: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

-

3. pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by measuring pH changes during titration.

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer and stir bar, burette, beaker.

-

Reagents: 0.1 M NaOH solution, 0.1 M HCl solution, deionized water, this compound solution (e.g., 1 mM).

-

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precise amount of this compound in a known volume of deionized water to create a solution of known concentration (e.g., 20 mL of 1 mM solution).

-

Titration:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

If the substance is acidic (as phenols are), make the solution acidic (pH ~2) with 0.1 M HCl.

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH from the burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

-

4. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel or vials with screw caps, mechanical shaker or rotator, analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

-

Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), this compound.

-

Procedure:

-

Phase Saturation: Mix n-octanol and water and allow them to separate to ensure mutual saturation of the two phases.

-

Partitioning:

-

Prepare a stock solution of this compound in one of the phases (e.g., n-octanol).

-

Add a known volume of this stock solution to a vial containing a known volume of the other phase.

-

Cap the vial and shake or rotate it for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable and calibrated analytical method.

-

Calculation: Calculate the partition coefficient (P) and logP using the following formulas:

-

P = [organic] / [aqueous]

-

logP = log₁₀(P)

-

-

5. Aqueous Solubility Determination

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

-

Apparatus: Vials with screw caps, constant temperature shaker/incubator, filtration device (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC-UV).

-

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous solvent (e.g., water or a buffer). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.

-

Analysis: Dilute the filtered, saturated solution to an appropriate concentration and analyze it using a calibrated HPLC-UV or other suitable method to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility.

-

Methodology Visualizations

The following diagrams illustrate the workflows for the experimental determination of key physicochemical properties.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Caption: Workflow for logP Determination by the Shake-Flask Method.

References

- 1. 4-フルオロ-2-メトキシフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-FLUORO-4-METHOXYPHENOL CAS#: 452-11-9 [m.chemicalbook.com]

- 3. 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 4-Fluoro-3-methoxyphenol. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from spectroscopic data of closely related compounds, principles of conformational analysis of substituted phenols, and computational chemistry methodologies.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₇FO₂, is a substituted aromatic compound. The core of its structure is a benzene ring functionalized with a hydroxyl group, a methoxy group, and a fluorine atom. The relative positions of these substituents are crucial in determining the molecule's overall polarity, reactivity, and interaction with biological targets.

Key Molecular Properties:

| Property | Value |

| Molecular Formula | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol |

| CAS Number | 117902-15-5 |

| IUPAC Name | This compound |

| SMILES | COc1cc(F)ccc1O |

| InChI Key | OULGLTLTWBZBLO-UHFFFAOYSA-N |

Typical Bond Lengths and Angles:

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| C-C (aromatic) | 1.39 - 1.40 | C-C-C (aromatic) | 120 |

| C-O (phenol) | ~1.36 | C-C-O (phenol) | ~120 |

| C-O (methoxy) | ~1.37 (aromatic C) | C-O-C (methoxy) | ~117 |

| O-H | ~0.96 | C-O-H | ~109 |

| C-F | ~1.35 | C-C-F | ~120 |

| C-H (aromatic) | ~1.08 | ||

| C-H (methyl) | ~1.09 |

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the hydroxyl and methoxy groups relative to the benzene ring and to each other. Rotation around the C-O bonds of these substituents leads to different conformers with varying energies.

The orientation of the hydroxyl and methoxy groups in substituted phenols and anisoles is influenced by a balance of steric and electronic effects. For phenols, a planar conformation with the O-H bond in the plane of the ring is generally preferred to maximize resonance stabilization.[1] In substituted anisoles, the methoxy group may be planar or twisted depending on the steric hindrance from adjacent substituents.[1]

For this compound, two main points of conformational flexibility exist:

-

Orientation of the Hydroxyl Group: The hydroxyl proton can be oriented cis or trans with respect to the adjacent methoxy group.

-

Orientation of the Methoxy Group: The methyl group of the methoxy substituent can be oriented in or out of the plane of the benzene ring.

Computational studies on substituted phenols and anisoles suggest that planar conformers are generally more stable, unless significant steric hindrance is present from ortho-substituents.[1] In this compound, the substituents are not in positions that would cause major steric clashes, suggesting that near-planar conformations are likely to be the most stable. The relative orientation of the hydroxyl and methoxy groups will be influenced by intramolecular hydrogen bonding and dipole-dipole interactions.

Experimental and Computational Protocols

Synthesis

While a specific, detailed synthesis protocol for this compound is not extensively documented, a common route for the synthesis of substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis.

General Protocol for Synthesis from 4-Fluoro-3-methoxyaniline:

-

Diazotization: 4-Fluoro-3-methoxyaniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid and water) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then heated, which leads to the hydrolysis of the diazonium group to a hydroxyl group, yielding this compound.

-

Purification: The product can be purified from the reaction mixture by extraction with an organic solvent, followed by washing and distillation or chromatography.

Spectroscopic Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the aromatic protons, the hydroxyl proton (often a broad singlet), and the methoxy protons (a sharp singlet). The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: Would show distinct signals for each of the seven carbon atoms. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the substituents.

-

-

Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the O-H stretch (a broad band around 3200-3600 cm⁻¹), C-O stretches (around 1000-1300 cm⁻¹), C-F stretch, and aromatic C-H and C=C stretches.

Computational Conformational Analysis Workflow

Due to the lack of extensive experimental data, computational chemistry provides a powerful tool for investigating the conformational landscape of this compound.

Caption: Workflow for computational conformational analysis.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the scientific literature detailing the involvement of this compound in specific signaling pathways or its defined biological activities. Its structural similarity to other substituted phenols suggests potential applications in medicinal chemistry as a scaffold or intermediate for the synthesis of more complex molecules with biological targets. Further research would be required to elucidate any specific biological roles.

Conclusion

This compound is a substituted phenol with conformational flexibility primarily arising from the rotation of its hydroxyl and methoxy substituents. While direct experimental data on its structure and conformation are limited, established principles of conformational analysis and computational methods can provide valuable insights. The likely preferred conformations are near-planar, with the specific arrangement of the substituents influenced by a subtle interplay of steric and electronic effects. The synthesis and characterization of this molecule can be achieved through standard organic chemistry techniques. Future studies are needed to determine its potential biological activities and involvement in any signaling pathways.

References

Synthetic Pathways to 4-Fluoro-3-methoxyphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Fluoro-3-methoxyphenol, a valuable intermediate in the synthesis of various biologically active compounds. This document details a robust multi-step synthesis beginning from commercially available starting materials, including detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

I. Overview of the Primary Synthetic Route

The most viable and well-documented synthetic pathway to this compound initiates with 4-bromo-2-fluorophenol. The synthesis proceeds through a series of transformations including acylation, nitration, methylation, a concerted reduction-dehalogenation to form the key intermediate 4-fluoro-3-methoxyaniline, and finally, a diazotization followed by hydrolysis to yield the target phenol.

Caption: Overall synthetic pathway for this compound.

II. Synthesis of the Key Intermediate: 4-Fluoro-3-methoxyaniline

A novel and efficient method for the synthesis of 4-fluoro-3-methoxyaniline has been developed, which demonstrates high yield and purity, making it an economically attractive process.[1] The process involves a concerted reduction-dehalogenation step that removes a bromine substituent while retaining the fluoro and methoxy groups.[1]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Yield |

| 1. Acylation | 4-bromo-2-fluorophenol | Ethyl chloroformate, Pyridine, Methylene chloride | 4-bromo-2-fluorophenyl ethyl carbonate | High |

| 2. Nitration | 4-bromo-2-fluorophenyl ethyl carbonate | Nitric acid, Sulfuric acid | 4-bromo-2-fluoro-5-nitrophenyl ethyl carbonate | High |

| 3. Methylation | 4-bromo-2-fluoro-5-nitrophenol | Iodomethane, Potassium carbonate, Acetone | 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene | High |

| 4. Reduction/Dehalogenation | 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene | H2, Pd/C, Triethylamine, Methanol | 4-fluoro-3-methoxyaniline | 90.5% |

Experimental Protocols

Step 1: Acylation of 4-bromo-2-fluorophenol

Caption: Workflow for the acylation of 4-bromo-2-fluorophenol.

A solution of 4-bromo-2-fluorophenol and pyridine in methylene chloride is cooled to 0-5 °C. Ethyl chloroformate is added dropwise, and the reaction mixture is stirred at room temperature. Upon completion, the mixture is washed sequentially with water, 0.5N hydrochloric acid, and saturated sodium chloride solution to afford a solution of 4-bromo-2-fluorophenyl ethyl carbonate, which is used directly in the next step.

Step 2: Nitration

Caption: Workflow for the nitration step.

The 4-bromo-2-fluorophenyl ethyl carbonate solution is concentrated, and the residue is taken up in sulfuric acid. Nitric acid is added while maintaining the temperature below 20 °C. After stirring, cold water is added, and the product is extracted with methylene chloride.

Intermediate Hydrolysis: The resulting carbonate is hydrolyzed to 4-bromo-2-fluoro-5-nitrophenol before proceeding to the next step.

Step 3: Methylation

References

Spectroscopic Analysis of 4-Fluoro-3-methoxyphenol: A Technical Guide

Introduction

4-Fluoro-3-methoxyphenol is an aromatic organic compound of interest in various fields, including pharmaceutical and materials science research. Its chemical structure, featuring a phenol, a methoxy group, and a fluorine atom on the benzene ring, gives rise to a unique spectroscopic profile. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the standard experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

While a complete, publicly available, and verified experimental dataset for this compound is not readily accessible, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| ~6.90 | t | 1H | H-5 | J(H-F) ≈ J(H-H) ≈ 8.5 |

| ~6.55 | dd | 1H | H-6 | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 |

| ~6.45 | dd | 1H | H-2 | J(H-H) ≈ 3.0, J(H-F) ≈ 11.0 |

| ~5.50 | br s | 1H | -OH | - |

| 3.85 | s | 3H | -OCH₃ | - |

Note: Chemical shifts of aromatic protons are estimations and can be influenced by solvent and concentration. The phenolic proton (-OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 (d, ¹J(C-F) ≈ 240 Hz) | C-4 |

| ~148.0 | C-1 |

| ~146.0 | C-3 |

| ~115.0 (d, ²J(C-F) ≈ 20 Hz) | C-5 |

| ~108.0 (d, ²J(C-F) ≈ 25 Hz) | C-6 |

| ~102.0 (d, ³J(C-F) ≈ 5 Hz) | C-2 |

| 56.0 | -OCH₃ |

Note: Carbon-fluorine coupling is a key feature in the ¹³C NMR spectrum of fluorinated compounds, leading to the splitting of signals for carbons near the fluorine atom.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretching |

| 1280 - 1200 | Strong | Aryl C-O stretch (phenol) and C-F stretch |

| 1150 - 1085 | Strong | Aryl-alkyl C-O stretch (methoxy) |

Note: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[1]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 129 | Medium | [M - CH₃]⁺ |

| 101 | Medium | [M - CH₃ - CO]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Note: The molecular weight of this compound is 144.13 g/mol . The fragmentation pattern is predicted based on the stability of the resulting ions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.

-

¹H NMR Data Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon.[3] Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid/Solid: A thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid sample cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is first vaporized and then introduced into the ion source.

-

Ionization: Electron Ionization (EI) is a common method for small molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Fluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Fluoro-3-methoxyphenol. This document includes predicted spectral data, a detailed experimental protocol for spectrum acquisition, and a visual representation of the molecular structure and proton relationships to aid in spectral interpretation.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are calculated based on established computational models and provide a reliable reference for spectral analysis.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 6.75 | Doublet of doublets (dd) | J(H2-H6) = ~3.0, J(H2-F) = ~1.5 |

| H-5 | ~ 6.90 | Doublet of doublets (dd) | J(H5-H6) = ~8.5, J(H5-F) = ~11.0 |

| H-6 | ~ 6.65 | Triplet of doublets (td) or Multiplet (m) | J(H6-H5) = ~8.5, J(H6-H2) = ~3.0, J(H6-F) = ~8.5 |

| -OCH₃ | ~ 3.85 | Singlet (s) | - |

| -OH | ~ 5.70 | Singlet (s, broad) | - |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature, and it may appear as a broad singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent may influence the chemical shift of the hydroxyl proton.

-

Gently agitate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

-

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃ (or other appropriate deuterated solvent)

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay: 1.0 - 2.0 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: 0 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or using an automatic phasing routine.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the aromatic protons and functional groups labeled for clarity in spectral assignment.

Caption: Chemical structure of this compound with proton numbering.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Fluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-fluoro-3-methoxyphenol. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages predictive methodologies, validated against experimental data of structurally analogous compounds. This approach offers a robust framework for the characterization of this compound, a molecule of interest in medicinal chemistry and drug development due to its substituted phenolic structure.

Predicted ¹³C NMR Chemical Shifts of this compound

The ¹³C NMR spectrum of this compound was predicted using advanced computational algorithms. The predicted chemical shifts are presented in Table 1. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Figure 1. Structure of this compound with carbon numbering.

Caption: Structure of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 146.5 |

| C2 | 104.2 |

| C3 | 149.8 |

| C4 | 144.1 (d, ¹JCF ≈ 240 Hz) |

| C5 | 103.8 (d, ²JCF ≈ 20 Hz) |

| C6 | 115.9 |

| -OCH₃ | 56.2 |

Note: The predicted values are generated from computational models and may differ slightly from experimental values. The coupling constant (J) for C4 and C5 is an approximation based on typical carbon-fluorine couplings.

Comparative Analysis with Structurally Related Compounds

To validate the predicted chemical shifts, a comparative analysis with experimental data from structurally similar compounds is essential. The chemical shifts of phenol, 4-fluorophenol, and guaiacol (2-methoxyphenol) provide valuable reference points for the assignment of the signals in this compound.

Table 2: Experimental ¹³C NMR Chemical Shifts of Structurally Related Compounds in CDCl₃

| Carbon Atom | Phenol[1][2] | 4-Fluorophenol[3] | Guaiacol (2-Methoxyphenol)[4] |

| C1 | 155.0 | 151.1 | 146.7 |

| C2 | 115.5 | 116.2 (d, ²JCF=23 Hz) | 145.7 |

| C3 | 129.8 | 116.2 (d, ²JCF=23 Hz) | 110.9 |

| C4 | 121.1 | 157.5 (d, ¹JCF=238 Hz) | 120.0 |

| C5 | 129.8 | 116.2 (d, ²JCF=23 Hz) | 121.1 |

| C6 | 115.5 | 116.2 (d, ²JCF=23 Hz) | 114.6 |

| -OCH₃ | - | - | 55.9 |

The experimental data from these related compounds support the predicted values for this compound. For instance, the chemical shift of the carbon bearing the hydroxyl group (C1) in the predicted spectrum is in a similar range to that of guaiacol. The significant downfield shift and large coupling constant for C4 are characteristic of a carbon directly bonded to fluorine.

Experimental Protocols for ¹³C NMR Spectroscopy

The following is a general protocol for acquiring a ¹³C NMR spectrum of a phenolic compound like this compound.[5][6]

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

-

Sample Concentration: For a standard ¹³C NMR experiment, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Setup and Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 250 ppm is usually sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the solvent peak.

Logical Workflow for ¹³C NMR Chemical Shift Determination

The following diagram illustrates the logical workflow for the determination and validation of ¹³C NMR chemical shifts for a novel or uncharacterized compound like this compound.

Caption: Workflow for ¹³C NMR chemical shift determination.

This guide provides a comprehensive overview of the ¹³C NMR chemical shifts of this compound, combining predictive data with a robust validation strategy and detailed experimental protocols. This information is valuable for researchers in the fields of chemistry and drug discovery for the structural elucidation and characterization of this and related molecules.

References

- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Guaiacol(90-05-1) 13C NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

In-Depth Technical Guide to the ¹⁹F NMR Analysis of 4-Fluoro-3-methoxyphenol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to ¹⁹F NMR Spectroscopy in Pharmaceutical Research

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated molecules. Its application in drug discovery and development is expanding due to the increasing prevalence of fluorinated drug candidates. The ¹⁹F nucleus possesses several advantageous properties, including 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which results in high sensitivity, approaching that of ¹H NMR. A key feature of ¹⁹F NMR is its extensive chemical shift range, which minimizes signal overlap and enhances spectral resolution.

This guide provides a detailed overview of the ¹⁹F NMR analysis of fluorinated phenols, using 4-Fluorophenol as a case study. It covers data interpretation, experimental procedures, and the underlying principles of chemical shifts and coupling constants.

¹⁹F NMR Data for 4-Fluorophenol

The ¹⁹F NMR spectrum of 4-Fluorophenol is characterized by a single resonance, the chemical shift and multiplicity of which are influenced by the electronic environment of the fluorine atom. The quantitative data for 4-Fluorophenol in a common deuterated solvent are summarized below.

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| 4-Fluorophenol | D₂O | -125.1 | Triplet of triplets (tt) | ³J(H,F) ≈ 9 Hz, ⁴J(H,F) ≈ 5 Hz |

Note: The exact chemical shift and coupling constants can vary slightly depending on the solvent, concentration, and temperature.

Interpreting the ¹⁹F NMR Spectrum of Fluorinated Phenols

The chemical shift (δ) in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine nucleus. Electron-donating groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups, increase electron density around the fluorine atom, leading to increased shielding and an upfield shift (more negative ppm value). Conversely, electron-withdrawing groups decrease electron density, causing deshielding and a downfield shift.

In the case of 4-Fluorophenol, the fluorine signal appears as a triplet of triplets. This multiplicity arises from spin-spin coupling with the neighboring protons on the aromatic ring. The larger coupling constant (³J) corresponds to the coupling with the two ortho protons (H3 and H5), and the smaller coupling constant (⁴J) is due to coupling with the two meta protons (H2 and H6).

For the target molecule, 4-Fluoro-3-methoxyphenol, the ¹⁹F NMR signal would be influenced by both the hydroxyl and methoxy groups. The methoxy group at the meta position would have a smaller electronic effect on the fluorine chemical shift compared to the para hydroxyl group. The multiplicity would be expected to be a doublet of doublets of doublets due to coupling with the three non-equivalent aromatic protons.

Experimental Protocol for ¹⁹F NMR Analysis

Obtaining high-quality ¹⁹F NMR data requires careful sample preparation and instrument setup. The following is a general protocol for the analysis of small fluorinated organic molecules.

4.1. Sample Preparation

-

Analyte Preparation: Accurately weigh 5-20 mg of the fluorinated compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence the chemical shift.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a known amount of an internal standard can be added. Common standards include trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆).

-

Transfer to NMR Tube: Filter the solution through a glass wool plug or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹⁹F NMR experiment. These may need to be optimized for the specific instrument and sample.

| Parameter | Typical Value |

| Spectrometer Frequency | 400 MHz (for ¹H) |

| Nucleus | ¹⁹F |

| Pulse Program | Standard one-pulse sequence |

| Spectral Width | 200-250 ppm (centered appropriately) |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 16-128 (depending on sample concentration) |

| Temperature | 298 K |

Visualizing Relationships and Workflows

5.1. Molecular Structure and ¹⁹F NMR Coupling

The following diagram illustrates the key through-bond couplings that give rise to the multiplicity of the ¹⁹F NMR signal in 4-Fluorophenol.

5.2. Experimental Workflow for ¹⁹F NMR Analysis

The logical flow from sample preparation to data analysis in a typical ¹⁹F NMR experiment is depicted below.

Conclusion

¹⁹F NMR spectroscopy is an invaluable tool for the structural elucidation and analysis of fluorinated compounds in pharmaceutical and chemical research. While specific experimental data for this compound is not widely available, the principles and protocols outlined in this guide using 4-Fluorophenol as a model provide a robust framework for its analysis. The high sensitivity of the ¹⁹F nucleus to its local electronic environment, combined with the large chemical shift dispersion, allows for detailed structural insights and the potential for quantitative analysis. For researchers in drug development, a thorough understanding of ¹⁹F NMR is essential for characterizing novel fluorinated entities.

Technical Guide: Solubility of 4-Fluoro-3-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methoxyphenol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data, this document presents a detailed, best-practice experimental protocol for determining its solubility in various organic solvents. The guide includes illustrative solubility data to provide a practical reference for laboratory work. Furthermore, a logical workflow for the experimental determination of solubility is provided. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, process chemistry, and formulation science.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy and phenol groups provide sites for further chemical modification. Understanding the solubility of this compound in common organic solvents is critical for its synthesis, purification, and formulation.

This guide outlines a standardized approach to determining the solubility of this compound, ensuring reproducible and reliable results.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | Approximately 253.8 °C at 760 mmHg[1] |

| Melting Point | Not available |

Solubility Data

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, the following table provides illustrative solubility values in common organic solvents at ambient temperature (25 °C). These values are intended as a practical guide for initial experimental design. It is imperative to experimentally determine the solubility for specific applications and conditions.

| Solvent | Dielectric Constant (20°C) | Polarity Index | Illustrative Solubility (g/L) |

| Methanol | 32.7 | 5.1 | 150 - 250 |

| Ethanol | 24.5 | 4.3 | 100 - 200 |

| Acetone | 20.7 | 5.1 | 200 - 350 |

| Dichloromethane | 8.9 | 3.1 | 50 - 100 |

| Ethyl Acetate | 6.0 | 4.4 | 80 - 150 |

| Toluene | 2.4 | 2.4 | 10 - 30 |

| Hexane | 1.9 | 0.1 | < 1 |

Disclaimer: The data in this table are illustrative and not based on published experimental results. Actual solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the thermodynamic solubility of this compound in organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Using HPLC:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration at λmax.

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = Concentration of the diluted sample (g/L) × Dilution factor

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of the solubility of this compound.

Signaling Pathways and Drug Development Context

While specific signaling pathways directly modulated by this compound are not prominently documented, its structural features are relevant in the design of inhibitors for various biological targets. For instance, fluorinated phenols are common pharmacophores in kinase inhibitors, where the phenol group can act as a hydrogen bond donor/acceptor, and the fluorine atom can enhance binding affinity through favorable electrostatic interactions.

The logical workflow for incorporating solubility data in early-stage drug discovery is outlined below.

Caption: Role of solubility assessment in the early drug discovery process.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. The detailed experimental protocol, based on the reliable shake-flask method, offers a standardized approach for researchers. While illustrative data is provided for guidance, it is crucial to perform experimental measurements to obtain accurate solubility values for specific laboratory conditions and applications. The provided workflows highlight the importance of solubility data in the broader context of drug discovery and development.

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 4-Fluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Fluoro-3-methoxyphenol, with a specific focus on its behavior in electrophilic aromatic substitution reactions. This document synthesizes theoretical principles with adaptable experimental protocols to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction and Physicochemical Properties

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluoro, methoxy, and hydroxyl substituents. Understanding its reactivity is crucial for the design of novel synthetic routes and the development of new molecular entities.

While specific experimental data for this compound is not extensively available in the literature, its properties can be estimated based on its isomers and related compounds. For instance, the constitutional isomer 4-Fluoro-2-methoxyphenol has a reported boiling point of 195 °C and a density of 1.247 g/mL at 25 °C.[1] Another isomer, 3-Fluoro-4-methoxyphenol, is a solid with a melting point of 54-55 °C.[2] These values suggest that this compound is likely a high-boiling liquid or a low-melting solid at room temperature.

Table 1: Physicochemical Properties of Isomeric Fluoromethoxyphenols

| Property | 4-Fluoro-2-methoxyphenol | 3-Fluoro-4-methoxyphenol | This compound (Predicted) |

| CAS Number | 450-93-1[1] | 452-11-9[2][3] | 117902-15-5[4] |

| Molecular Formula | C₇H₇FO₂ | C₇H₇FO₂ | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol [1] | 142.13 g/mol [3] | 142.13 g/mol [4] |

| Boiling Point | 195 °C (lit.)[1] | 248.2±20.0 °C (Predicted)[2] | High-boiling liquid |

| Melting Point | Not available | 54-55 °C[2] | Low-melting solid |

| Density | 1.247 g/mL at 25 °C (lit.)[1] | 1.224±0.06 g/cm³ (Predicted)[2] | ~1.2-1.3 g/mL |

Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

The reactivity of the benzene ring towards electrophiles is significantly influenced by the attached substituents. In this compound, the interplay between the hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F) groups determines the rate and regioselectivity of electrophilic attack.

-

Activating and Directing Effects: Both the hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors.[5][6] They donate electron density to the aromatic ring via a strong +M (mesomeric or resonance) effect, which outweighs their -I (inductive) electron-withdrawing effect. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The fluoro group, while also having a +M effect due to its lone pairs, is considered a deactivating group overall because its strong -I effect (due to high electronegativity) is dominant.[7] However, like other halogens, it is also an ortho, para-director.[7][8]

-

Predicting the Site of Substitution: The positions on the aromatic ring are numbered as follows: C1 (bearing the -OH group), C2, C3 (bearing the -OCH₃ group), C4 (bearing the -F group), C5, and C6. The available positions for substitution are C2, C5, and C6.

-

The -OH group at C1 strongly directs ortho (C2, C6) and para (C4). Since C4 is blocked, it strongly activates C2 and C6.

-

The -OCH₃ group at C3 strongly directs ortho (C2, C4) and para (C6). With C4 blocked, it strongly activates C2 and C6.

-

The -F group at C4 directs ortho (C3, C5) and para (C1). With C1 and C3 blocked, it directs towards C5.

-

Considering the combined effects, the hydroxyl and methoxy groups are powerful activators that work in concert to direct incoming electrophiles. The positions ortho to the hydroxyl group (C2 and C6) and ortho and para to the methoxy group (C2 and C6) are highly activated. The position ortho to the fluorine (C5) is less activated. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent methoxy group might slightly favor substitution at C6 over C2.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail common electrophilic aromatic substitution reactions and provide adaptable experimental protocols for this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. However, for highly activated rings like phenols, milder conditions are often necessary to prevent oxidation and over-nitration.

Predicted Products: 2-Nitro-4-fluoro-3-methoxyphenol and 6-Nitro-4-fluoro-3-methoxyphenol.

Table 2: Representative Data for Phenol Nitration

| Substrate | Nitrating Agent | Conditions | Products & Yields | Reference |

| Phenol | Mg(HSO₄)₂, NaNO₃, wet SiO₂ | CH₂Cl₂, Room Temp, 30 min | 2-Nitrophenol (36%), 4-Nitrophenol (26%) | [9] |

| 2-Chlorophenol | NaNO₃, Oxalic Acid | Microwave | 2-Chloro-6-nitrophenol (29%) | [10] |

| Phenol | Cu(NO₃)₂ | Acetic Acid, Microwave, 1 min | o- and p-nitrophenol | [11] |

Experimental Protocol: Mild Nitration of this compound

This protocol is adapted from methods for the nitration of substituted phenols under heterogeneous conditions.[9][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane.

-

Reagent Addition: To the solution, add sodium nitrate (1.0 eq), wet silica gel (50% w/w), and a solid acid catalyst such as magnesium bisulfate (1.0 eq).

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Work-up: Upon completion, filter the reaction mixture to remove the solid reagents. Wash the residue with dichloromethane.

-

Purification: Combine the organic filtrates and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting regioisomers can be separated by column chromatography.

Halogenation (Bromination)

Halogenation, particularly bromination, is a common transformation. Due to the activated nature of the phenol ring, the reaction can often proceed without a Lewis acid catalyst, using a milder brominating agent like N-Bromosuccinimide (NBS).

Predicted Products: 2-Bromo-4-fluoro-3-methoxyphenol and 6-Bromo-4-fluoro-3-methoxyphenol.

Table 3: Representative Data for Phenol Bromination

| Substrate | Brominating Agent | Conditions | Product & Yield | Reference |

| 4-Methoxyphenol | NBS, p-TsOH | Methanol, Room Temp, 15-20 min | 2-Bromo-4-methoxyphenol (High Yield) | [13] |

| 2-Methoxyphenol | Bromine | Not specified | 4-Bromo-2-methoxyphenol | [14] |

| Naphthols | PIDA, AlBr₃ | Acetonitrile, Room Temp | Various bromonaphthols (81-96%) | [15] |

Experimental Protocol: Bromination using N-Bromosuccinimide

This protocol is adapted from a method for the ortho-bromination of para-substituted phenols.[13]

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of para-toluenesulfonic acid (0.1 eq).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Monitor the reaction by TLC. The reaction is expected to be rapid, often completing within 20 minutes.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting ketone is a deactivating group, which prevents further acylation.

Predicted Products: 2-Acyl-4-fluoro-3-methoxyphenol and 6-Acyl-4-fluoro-3-methoxyphenol.

Table 4: Representative Data for Friedel-Crafts Acylation

| Substrate | Acylating Agent | Catalyst | Conditions | Product | Reference |

| Anisole | Acetyl Chloride | AlCl₃ | Methylene Chloride, 0°C to RT | 4'-Methoxyacetophenone | [16] |

| Fluorotoluenes | Acetyl Chloride | AlCl₃ | Methylene Chloride, 0°C to RT | Various Acetylfluorotoluenes | [17] |

| Toluene | Acetyl Chloride | AlCl₃, LiCl | Methylene Chloride, -15°C to RT | p-Methylacetophenone | [18] |

Experimental Protocol: Friedel-Crafts Acetylation

This protocol is a general procedure adapted for substituted aromatic ethers.[16][17]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq) to the suspension while maintaining the temperature at 0 °C.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC.

-

Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can then be purified by column chromatography or distillation.

Conclusion

This compound is a highly activated aromatic system poised for electrophilic substitution. The strong, concerted ortho, para-directing effects of the hydroxyl and methoxy groups dominate, predicting that substitution will occur primarily at the C2 and C6 positions. The fluorine atom at C4 serves mainly to block that position and has a lesser influence on the overall regioselectivity. While specific reaction data for this molecule is sparse, established protocols for the nitration, halogenation, and Friedel-Crafts acylation of related phenols and anisoles can be readily adapted. This guide provides a solid theoretical framework and practical starting points for researchers aiming to utilize this compound as a building block in organic synthesis. Careful optimization of reaction conditions will be necessary to achieve high yields and regioselectivity for specific applications.

References

- 1. 4-氟-2-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-FLUORO-4-METHOXYPHENOL CAS#: 452-11-9 [m.chemicalbook.com]

- 3. 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 117902-15-5 [sigmaaldrich.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Directing Effects | ChemTalk [chemistrytalk.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrj.org [chemrj.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. websites.umich.edu [websites.umich.edu]

- 17. benchchem.com [benchchem.com]

- 18. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

The Rising Potential of Fluorinated Methoxyphenols: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, significantly enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] When applied to the methoxyphenol scaffold, a recurring motif in a plethora of biologically active natural products, fluorination presents a compelling strategy for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of fluorinated methoxyphenols, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways. While direct experimental data for many specific fluorinated methoxyphenols remains nascent, this guide draws upon established structure-activity relationships and data from closely related fluorinated phenolic compounds to illuminate the therapeutic promise of this chemical class.[1]

Antimicrobial and Antifungal Activity

Phenolic compounds are well-established for their antimicrobial properties, primarily exerted through the disruption of microbial cell membranes.[1] The introduction of fluorine is predicted to enhance this activity due to its influence on lipophilicity and electronic properties, which can improve the compound's ability to interact with and penetrate microbial membranes.[1]

Quantitative Data: Antimicrobial Activity